molecular formula C23H21N5O2 B2647186 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 941874-65-3

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2647186
CAS No.: 941874-65-3
M. Wt: 399.454
InChI Key: NXLVMRMZBWEARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound featuring a biphenyl core linked to a 1-(4-ethoxyphenyl)-1H-tetrazole moiety via a carboxamide bridge. Its molecular structure is characterized by the presence of a tetrazole ring, a well-known bioisostere for carboxylic acids, which can enhance metabolic stability and improve bioavailability in active pharmaceutical ingredients. Compounds containing the tetrazole-biphenyl scaffold are of significant interest in medicinal chemistry research, particularly in the field of cardiovascular diseases . This structural motif is a key pharmacophore in a class of drugs known as angiotensin II receptor blockers (ARBs) . ARBs work by selectively blocking the binding of angiotensin II to the AT1 receptor, a critical mechanism for regulating blood pressure . Therefore, this compound serves as a valuable chemical intermediate or a reference standard for researchers investigating new antihypertensive agents . The ethoxyphenyl substitution on the tetrazole ring offers a site for exploring structure-activity relationships, allowing scientists to study how modifications to the molecule's lipophilicity and electronic properties affect its binding affinity and potency . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-2-30-21-14-12-20(13-15-21)28-22(25-26-27-28)16-24-23(29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLVMRMZBWEARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the tetrazole intermediate.

    Formation of the Biphenyl Carboxamide: The final step involves coupling the tetrazole-ethoxyphenyl intermediate with a biphenyl carboxylic acid derivative using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the biphenyl or ethoxyphenyl moieties are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Tetrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound under discussion has shown potential in several therapeutic areas:

Anticancer Activity

Research indicates that N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the mitochondrial pathway by activating caspases such as caspase-3 and caspase-9 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundIC50 (nM)Cell Line
4l1.3 - 8.1HT-29
5b0.3 - 7.4Various
Reference15HL-60

This table summarizes the IC50 values for selected compounds, indicating their potency in inhibiting tumor cell proliferation.

Anti-inflammatory Properties

The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways. By targeting specific molecular pathways, it may reduce inflammation and provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional motifs with clinically approved ARBs and experimental derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Pharmacological Class
N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide Biphenyl-carboxamide 4-Ethoxyphenyltetrazole (methyl-linked) C₂₈H₂₄N₆O₂* 488.53* Experimental (putative ARB)
Valsartan () Biphenyl-tetrazole with valine N-(1-oxopentyl)-L-valine C₂₄H₂₉N₅O₃ 435.5 ARB (Angiotensin II antagonist)
Irbesartan () Biphenyl-tetrazole with spirocycle 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one C₂₅H₂₈N₆O 428.54 ARB (Angiotensin II antagonist)
Losartan () Biphenyl-tetrazole with imidazole 2-n-butyl-4-chloro-5-hydroxymethylimidazole C₂₂H₂₃ClN₆O 422.91 ARB (Angiotensin II antagonist)
Candesartan cilexetil () Benzimidazole-tetrazole Cyclohexyloxycarbonyloxyethyl ester C₃₃H₃₄N₆O₆ 610.67 Prodrug (ARB)

*Calculated based on standard atomic weights.

Key Differences and Implications

Core Structure :

  • The target compound features a biphenyl-carboxamide scaffold, distinct from the imidazole (losartan), spirocyclic (irbesartan), or benzimidazole (candesartan) cores of established ARBs. This may alter binding kinetics to the angiotensin II type 1 (AT1) receptor .
  • The absence of a valine or ester prodrug moiety (as in valsartan or candesartan cilexetil) suggests differences in absorption and bioavailability .

Unlike irbesartan’s spirocyclic system, the linear carboxamide linker in the target compound may reduce conformational rigidity, impacting receptor-binding specificity .

Pharmacological Data :

  • Valsartan exhibits a bioavailability of ~25% and a plasma half-life of 6 hours, attributed to its carboxylic acid group and prodrug activation (). The target compound’s carboxamide group may confer stability but reduce solubility, necessitating formulation optimization.
  • Irbesartan demonstrates higher AT1 receptor affinity (Ki = 1.3 nM) compared to losartan (Ki = 20 nM), linked to its spirocyclic structure . The target compound’s affinity remains uncharacterized but warrants empirical validation.

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C21H27N5O2
  • Molecular Weight : 381.48 g/mol
  • LogP : 4.0081 (indicating lipophilicity)
  • Polar Surface Area : 72.125 Ų

Synthesis

Recent studies have highlighted efficient synthetic routes for tetrazole derivatives, including this compound. One-pot multi-component condensation reactions have been utilized to synthesize these compounds with high yields and purity, facilitating further biological evaluations .

Anticancer Activity

The compound has shown promising anticancer properties, particularly against epidermoid carcinoma and colon cancer cell lines. In vitro studies using the MTT assay demonstrated significant cytotoxic effects with varying IC50 values:

Cell LineIC50 (µg/mL)
A431 (Epidermoid)44.77
HCT116 (Colon)201.45
BJ-1 (Normal)92.05

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

The antimicrobial potential of the compound was evaluated through minimal inhibitory concentration (MIC) assays against various bacterial strains:

BacteriaMIC (mg/mL)
Klebsiella pneumoniae6.25
Staphylococcus aureus1.56
Candida albicans12.5

The results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .

Antioxidant Activity

Antioxidant assays using the DPPH radical scavenging method revealed that the compound exhibits notable antioxidant properties, with scavenging activity ranging from 71.7% to 72.5% at varying concentrations. This suggests its potential utility in mitigating oxidative stress-related conditions .

Case Studies

In a comparative study of various tetrazole derivatives, this compound was analyzed alongside other compounds for its binding affinity to the CSNK2A1 enzyme, crucial for cancer progression. Molecular docking studies indicated favorable interactions with binding energies comparable to established inhibitors .

Q & A

Q. How should researchers address discrepancies between in silico predictions and experimental data?

  • Methodological Answer :
  • Force field refinement : Adjust parameters (e.g., partial charges) to better reflect the compound’s electronic environment.
  • Solvent effects : Include explicit water molecules in MD simulations to account for solvation entropy.
  • Experimental validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and reconcile computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.